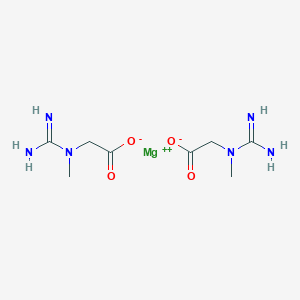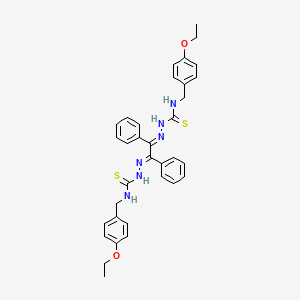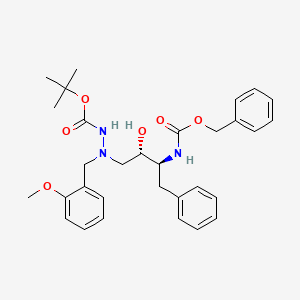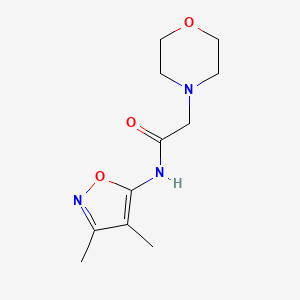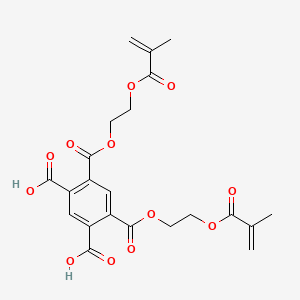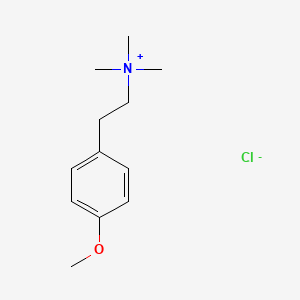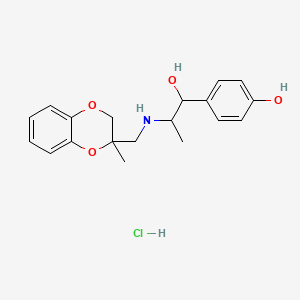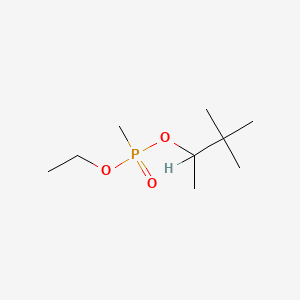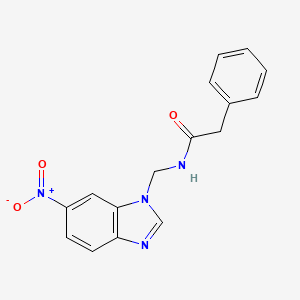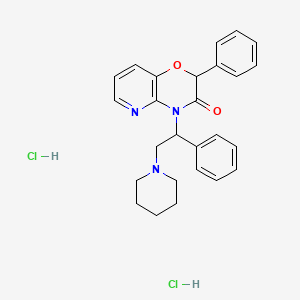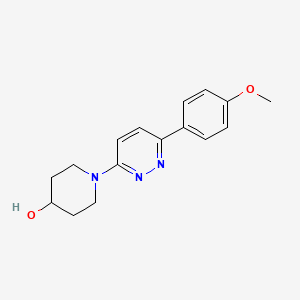
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- is an organic compound that belongs to the class of phenoxyacrylate esters. This compound is characterized by the presence of a cyclopentyl ester group attached to the 3-position of the 2-propenoic acid moiety, with a 2,4-dichlorophenoxy substituent at the 3-position. The (E)-configuration indicates the trans arrangement of the substituents around the double bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- typically involves the esterification of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)- with cyclopentanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent and high yield of the desired ester. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and selectivity of the industrial production process.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-methylpropyl ester, (E)-
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, ethyl ester, (E)-
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, methyl ester, (E)-
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- is unique due to the presence of the cyclopentyl ester group, which can impart distinct chemical and physical properties
属性
CAS 编号 |
53548-40-6 |
|---|---|
分子式 |
C14H14Cl2O3 |
分子量 |
301.2 g/mol |
IUPAC 名称 |
cyclopentyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C14H14Cl2O3/c15-10-5-6-13(12(16)9-10)18-8-7-14(17)19-11-3-1-2-4-11/h5-9,11H,1-4H2/b8-7+ |
InChI 键 |
LCMFUFZRXOSPGP-BQYQJAHWSA-N |
手性 SMILES |
C1CCC(C1)OC(=O)/C=C/OC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1CCC(C1)OC(=O)C=COC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


